Methyl N-Succinimidyl Adipate
Description
Structure
3D Structure
Properties
IUPAC Name |
6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXDBSWYJDHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403493 | |
| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118380-06-6 | |
| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Bridging Functional Domains:in the Design of Complex Bioconjugates Like Antibody Drug Conjugates Adcs or Protacs, the Linker Must Be Long Enough to Connect the Different Functional Parts of the Molecule Without Interfering with Their Individual Functions E.g., Antibody Binding and Drug Cytotoxicity . the Choice of Spacer Length is Therefore a Key Optimization Parameter in Therapeutic and Diagnostic Agent Design.
The selection of a crosslinker is thus a strategic decision based not only on its reactive chemistry but also on its physical dimensions. The defined 7.2 Å length of MSA makes it a valuable tool for applications where a specific, moderate distance is required between the conjugated entities.
Utilization of Methyl N Succinimidyl Adipate in Materials Science and Surface Engineering
Polymer Functionalization for Biomedical and Advanced Material Applications
The unique chemical structure of Methyl N-Succinimidyl Adipate (B1204190) makes it a valuable tool for the functionalization of polymers, enabling the development of advanced materials with tailored properties for biomedical applications. The NHS ester group readily reacts with primary amines on polymer backbones or side chains, forming stable amide bonds. thermofisher.comcfplus.cz This reaction is typically carried out under mild conditions, preserving the integrity of both the polymer and the molecule being conjugated.
The methyl ester end of the molecule can be hydrolyzed to a carboxylic acid, which can then be used for subsequent conjugation reactions, often employing carbodiimide (B86325) chemistry. thieme-connect.de This dual reactivity allows for the introduction of a wide range of functionalities onto a polymer scaffold.
Key Research Findings in Polymer Functionalization:
Biomedical Materials: Succinimidyl ester-terminated polymers are utilized to couple with primary amines present in peptides and proteins, creating biocompatible materials. rsc.org These functionalized polymers can also be conjugated with other polymers like polyethylene (B3416737) glycol (PEG) to enhance properties such as solubility and biocompatibility. rsc.org
Drug Delivery Systems: Researchers have explored the use of polymers functionalized with NHS esters for creating drug delivery vehicles. For instance, N-hydroxysuccinimide esters are used to attach targeting ligands or drugs to polymer backbones, facilitating targeted delivery and controlled release. google.commdpi.com
Advanced Materials: In the broader field of materials science, Methyl N-Succinimidyl Adipate and similar crosslinkers are employed to enhance the mechanical, thermal, and chemical properties of polymers and composites. lookchem.com The ability to form covalent crosslinks between polymer chains leads to more robust and durable materials.
| Polymer Type | Functionalization Strategy | Application |
| Poly(ethylene glycol) (PEG) | End-group modification with NHS esters | Bioconjugation, drug delivery rsc.orggoogle.com |
| Polynorbornenes | Post-polymerization modification using succinimidyl esters | Creation of compositionally complex macromolecules acs.org |
| Polyol-based polymers | Derivatization of hydroxyl groups with electrophiles like esters | Biodegradable polymers for bioengineering google.com |
Surface Chemistry Modifications for Biosensing and Biointerface Engineering
The ability to precisely control surface chemistry is paramount in the fields of biosensing and biointerface engineering. This compound offers a versatile platform for modifying surfaces to achieve specific biological interactions.
A primary application of this compound in surface engineering is the covalent immobilization of biomolecules onto various solid substrates. rsc.orgtcd.iemedchemexpress.comnih.gov The process typically involves the formation of a self-assembled monolayer (SAM) of molecules containing an NHS ester group on a surface, such as gold. tcd.ienih.gov This creates a reactive surface ready for the covalent attachment of proteins, antibodies, or other biomolecules that possess primary amine groups. tcd.ienih.gov
This covalent linkage is crucial for the development of robust and stable biosensors and other bio-interactive devices, as it prevents the leaching of the immobilized biomolecules over time, even under stringent washing conditions.
Examples of Substrates and Immobilized Biomolecules:
Gold Surfaces: Gold is a common substrate due to its inertness and the ease with which it forms SAMs with thiol-containing molecules. N-hydroxysuccinimide ester functionalized SAMs on gold have been used to immobilize proteins for scanning probe microscopy and to study molecular interactions. tcd.ienih.govscience.gov
Agarose (B213101) and Magnetic Beads: NHS-activated agarose and magnetic beads are commercially available and widely used for affinity chromatography and extraction. rsc.org These materials allow for the efficient capture and purification of specific proteins from complex mixtures.
Microarray Slides and Nanoparticles: The surfaces of microarray slides and nanoparticles can be functionalized with NHS esters to create platforms for high-throughput screening and targeted drug delivery. rsc.org
| Substrate | Functionalization Method | Immobilized Biomolecule | Application |
| Gold (Au) | Self-Assembled Monolayer (SAM) with NHS-ester | Proteins, Phospholipids | Scanning Probe Microscopy, Biosensing tcd.ienih.gov |
| Agarose Beads | Pre-activated with NHS-esters | Proteins, Antibodies | Affinity Chromatography rsc.org |
| Magnetic Beads | Pre-activated with NHS-esters | Haptens for antibody generation | Immunoassays rsc.org |
| Microarray Slides | Surface coating with NHS-ester containing polymers | DNA, Proteins | Diagnostics, High-throughput screening rsc.org |
| Nanoparticles | Surface functionalization with NHS-esters | Fluorescent dyes, Enzymes | Bioimaging, Biocatalysis rsc.org |
By controlling the density of the reactive NHS ester groups on the surface, it is possible to control the density of the immobilized biomolecules. This is a critical parameter in many applications, such as in the development of biosensors where the optimal signal response often depends on the precise spacing of receptor molecules.
Furthermore, the unreacted areas of the surface can be modified with other molecules to prevent non-specific binding of other proteins or cells, a process often referred to as "passivation." This is essential for creating highly specific and sensitive biointerfaces. For instance, polyethylene glycol (PEG) is often used to create surfaces that are resistant to protein adsorption.
The ability to perform a two-step conjugation also allows for the creation of more complex surface architectures. For example, after the initial reaction of the NHS ester, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be used to attach a different type of molecule, leading to a multifunctional surface. This level of control is crucial for engineering sophisticated biointerfaces that can mimic the complexity of natural biological systems.
Analytical and Spectroscopic Characterization of Methyl N Succinimidyl Adipate and Its Conjugates
Mass Spectrometry-Based Characterization of Derivatized Biomolecules
Mass spectrometry (MS) stands as a cornerstone for the analysis of biomolecules derivatized with Methyl N-Succinimidyl Adipate (B1204190). This powerful technique provides precise molecular weight information, allowing for the confirmation of successful conjugation and the determination of the number of crosslinker molecules attached to a biomolecule.
Key Findings from Mass Spectrometry Analysis:
Confirmation of Conjugation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to analyze intact protein conjugates. mpg.de A distinct mass shift corresponding to the addition of the adipate linker is indicative of a successful conjugation reaction. For example, in the characterization of a conjugate between a carrier protein and a saccharide, MALDI-TOF MS revealed a mass difference of 6300 Da compared to the unconjugated protein, which corresponded to an average of eight saccharide molecules bound to each protein. mpg.de
Identification of Cross-linked Peptides: In more complex analyses, such as protein-protein interaction studies, the protein complex is often digested with an enzyme like trypsin after cross-linking. The resulting peptide mixture is then analyzed by liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.gov This approach allows for the identification of the specific peptides that have been cross-linked, providing valuable information about the spatial arrangement of the proteins. nih.govfenyolab.org
High-Resolution Analysis: High-resolution mass spectrometry techniques, such as those utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) analyzers, provide highly accurate mass measurements. google.comugr.es This level of precision is crucial for distinguishing between different types of cross-links and for identifying any unintended modifications that may have occurred during the reaction. google.comepo.org The use of isotopically labeled cross-linkers, where certain atoms are replaced with heavier isotopes (e.g., ¹³C or ¹⁵N), can further aid in the identification of cross-linked peptides in complex mixtures. google.com
Data Table: Mass Spectrometry in the Analysis of MSA Conjugates
| Analytical Technique | Application | Key Information Obtained |
| MALDI-TOF MS | Analysis of intact protein-MSA conjugates | Molecular weight of the conjugate, degree of labeling (number of MSA molecules per protein). mpg.de |
| LC-MS/MS | Identification of cross-linked peptides from digested protein complexes | Sequence of cross-linked peptides, identification of specific amino acid residues involved in the cross-link. nih.gov |
| High-Resolution MS | Detailed characterization of complex cross-linked samples | High-accuracy mass measurements for unambiguous identification of cross-linked species and modifications. google.comugr.es |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl N-Succinimidyl Adipate itself and for confirming the nature of the covalent bond formed upon conjugation. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide a detailed picture of the molecule's atomic framework.
Key Findings from NMR Spectroscopy:
Structural Verification of MSA: ¹H and ¹³C NMR spectra are used to confirm the synthesis and purity of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum correspond to the different types of protons present in the molecule, such as those on the succinimide (B58015) ring, the adipate chain, and the methyl ester group. umass.edursc.org Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. rsc.org
Confirmation of Conjugation Chemistry: NMR can be used to follow the reaction of MSA with a biomolecule. For instance, the disappearance of the signals corresponding to the N-hydroxysuccinimide (NHS) ester group and the appearance of new signals corresponding to the newly formed amide bond provide direct evidence of a successful conjugation reaction. umass.edu
Analysis of Labeled Biomolecules: While obtaining high-resolution NMR spectra of large protein conjugates can be challenging, NMR can be used to analyze smaller derivatized molecules or peptides. mpg.de In some cases, specialized NMR techniques or isotopic labeling (e.g., with ¹⁵N or ¹³C) can be used to study the local environment of the cross-link within a larger protein. nih.gov
Data Table: Representative NMR Data for MSA and Related Structures
| Nucleus | Compound/Fragment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |
| ¹H | Succinimide protons | ~2.8 | singlet |
| ¹H | Adipate chain (CH₂) | 1.6-1.8, 2.3-2.5 | multiplet |
| ¹H | Methyl ester (OCH₃) | ~3.6 | singlet |
| ¹³C | Succinimide carbonyl | ~170 | |
| ¹³C | Ester carbonyl | ~173 | |
| ¹³C | Adipate chain (CH₂) | 24-34 | |
| ¹³C | Methyl ester (OCH₃) | ~51 |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. umass.edursc.org
Chromatographic and Electrophoretic Methods for Product Purity and Separation
Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound conjugates and for separating the desired product from unreacted starting materials and byproducts.
Key Findings from Chromatographic and Electrophoretic Analyses:
Purity Assessment: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a widely used method for determining the purity of MSA-derivatized molecules. nih.gov The retention time of the conjugate will differ from that of the unreacted biomolecule and the crosslinker, allowing for their separation and quantification.
Separation and Purification: Following a conjugation reaction, flash chromatography or preparative HPLC is often employed to isolate the purified conjugate. nih.gov Size-Exclusion Chromatography (SEC) is another valuable technique for separating conjugates based on their size, effectively removing smaller molecules like the unreacted crosslinker and hydrolysis byproducts. researchgate.net
Analysis of Protein Conjugates: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method for visualizing the results of a protein conjugation reaction. mpg.de An increase in the molecular weight of the protein, observed as a shift in the band position on the gel, provides a clear qualitative indication of successful conjugation. mpg.de Asymmetrical-Flow Field-Flow Fractionation (AF4) has also been shown to be an effective technique for the separation and characterization of protein conjugates, offering good resolution and the ability to analyze samples without a stationary phase. researchgate.net
Data Table: Separation Techniques for MSA Conjugates
| Technique | Principle of Separation | Application |
| Reverse-Phase HPLC (RP-HPLC) | Polarity | Purity assessment and purification of conjugates. nih.gov |
| Size-Exclusion Chromatography (SEC) | Size | Separation of conjugates from unreacted starting materials and byproducts. researchgate.net |
| SDS-PAGE | Molecular Weight | Qualitative analysis of protein conjugation, visualization of mass shift. mpg.de |
| Asymmetrical-Flow Field-Flow Fractionation (AF4) | Hydrodynamic Size | High-resolution separation and characterization of protein conjugates. researchgate.net |
Spectrophotometric and Fluorometric Techniques for Reaction Monitoring and Quantification
Spectrophotometric and fluorometric methods offer convenient and often high-throughput ways to monitor the progress of conjugation reactions and to quantify the extent of biomolecule modification.
Key Findings from Spectrophotometric and Fluorometric Analyses:
Monitoring NHS Release: The reaction of the N-hydroxysuccinimide (NHS) ester of MSA with a primary amine results in the release of N-hydroxysuccinimide. The release of NHS can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, providing a real-time assessment of the reaction progress.
Quantification of Amine Modification: Various colorimetric assays can be used to quantify the number of free primary amines remaining on a protein after conjugation with MSA. By comparing the number of free amines before and after the reaction, the degree of modification can be calculated.
Fluorescence-Based Assays: Fluorescent probes that react with primary amines can be used to quantify the extent of conjugation. nih.govacs.org A decrease in fluorescence intensity after the conjugation reaction corresponds to the consumption of primary amines by MSA. Alternatively, if MSA is conjugated to a fluorescently labeled biomolecule, changes in the fluorescence properties can be used to monitor the reaction. nih.gov
Data Table: Spectroscopic Quantification Methods
| Method | Principle | Measurement |
| NHS Release Assay | Spectrophotometric detection of released N-hydroxysuccinimide. | Increase in absorbance over time. |
| Amine Quantification Assays (e.g., TNBSA, OPA) | Colorimetric reaction with remaining primary amines. | Decrease in absorbance/color development after conjugation. |
| Fluorescence-Based Assays | Reaction of a fluorescent probe with remaining primary amines. | Decrease in fluorescence intensity after conjugation. nih.govacs.org |
Comparative Analysis and Methodological Considerations
Comparison of Reactivity and Selectivity with Other N-Hydroxysuccinimide Esters (e.g., Di(N-succinimidyl) adipate)
Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a heterobifunctional crosslinking reagent, a characteristic that fundamentally distinguishes its reactivity and application from homobifunctional analogues like Di(N-succinimidyl) adipate (DSA). scbt.com Both molecules utilize an adipic acid backbone and feature N-Hydroxysuccinimide (NHS) ester reactive groups, which are highly efficient at forming stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. cfplus.czsmolecule.com The reaction typically proceeds optimally in neutral to slightly basic conditions (pH 7-9). cfplus.cz
The primary distinction lies in their functionality. DSA is homobifunctional, possessing two NHS ester groups. cfplus.czchemicalbook.com This allows it to act as a one-step crosslinker, covalently binding two separate amine-containing molecules or intramolecularly linking two amine groups within the same molecule. creative-biolabs.com In contrast, MSA is heterobifunctional, containing one amine-reactive NHS ester and one methyl ester. scbt.comlookchem.com The methyl ester is significantly less reactive towards amines under standard physiological conditions, effectively serving as a "masked" or protected carboxyl group.
This structural difference dictates their strategic use. DSA is employed for direct and rapid crosslinking of proteins to study protein-protein interactions or stabilize protein complexes. smolecule.com MSA, however, is designed for sequential or multi-step conjugation strategies. An amine-containing molecule is first reacted with the NHS ester of MSA. The resulting conjugate, now bearing a terminal methyl ester, can be purified and subjected to a second reaction. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (for instance, using a carbodiimide (B86325) like EDC) to react with a second amine-containing molecule. This stepwise approach provides greater control over the conjugation process, minimizing the formation of unwanted polymers and allowing for the creation of more defined bioconjugates.
| Feature | Methyl N-Succinimidyl Adipate (MSA) | Di(N-succinimidyl) adipate (DSA) |
| Functional Type | Heterobifunctional scbt.com | Homobifunctional cfplus.cz |
| Reactive Groups | 1x NHS Ester, 1x Methyl Ester lookchem.com | 2x NHS Ester cfplus.czchemicalbook.com |
| Primary Target | Primary Amines (-NH₂) scbt.com | Primary Amines (-NH₂) cfplus.czcreative-biolabs.com |
| Reaction Strategy | Sequential, two-step conjugation | Direct, one-step crosslinking |
| Primary Use | Controlled synthesis of defined bioconjugates | Protein-protein interaction studies, complex stabilization smolecule.com |
| Spacer Arm Length | ~7.2 Å lookchem.comkorambiotech.com | ~10.1 Å (calculated from similar structures) |
Evaluation Against Alternative Amine-Reactive Coupling Reagents (e.g., Carbodiimides)
The formation of amide bonds is a cornerstone of bioconjugation, and N-Hydroxysuccinimide esters like MSA represent one of the major classes of reagents for this purpose. An alternative and widely used class of reagents is the carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). thermofisher.com A comparative evaluation reveals significant differences in their mechanism, optimal reaction conditions, and byproducts.
Mechanism of Action:
NHS Esters (e.g., MSA): These are considered 'pre-activated' reagents. The NHS ester group reacts directly with a primary amine, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. smolecule.com The reaction is a straightforward nucleophilic acyl substitution.
Carbodiimides (e.g., EDC): These are "zero-length" crosslinkers, meaning no part of the reagent is incorporated into the final amide bond. thermofisher.com They work by activating the carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein) to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This unstable intermediate can then react with a primary amine to form the desired amide bond, releasing a soluble urea (B33335) derivative. peptide.com
Reaction Conditions and Efficiency: The O-acylisourea intermediate formed by carbodiimides is highly susceptible to hydrolysis in aqueous environments, which can significantly lower the yield of the desired conjugate. diva-portal.org Furthermore, the intermediate can rearrange into a stable N-acylurea, an undesired side product that terminates the reaction. nih.gov To enhance efficiency and stability, carbodiimide reactions are frequently supplemented with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). thermofisher.comdiva-portal.org In this two-step, one-pot procedure, EDC first activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS-ester intermediate. thermofisher.com This intermediate is less prone to hydrolysis and reacts efficiently with amines to form the final amide bond. diva-portal.org Essentially, this optimized carbodiimide chemistry relies on the in-situ generation of the same reactive species found on MSA.
| Parameter | NHS Esters (e.g., MSA) | Carbodiimides (e.g., EDC) |
| Target Group | Primary Amines | Carboxylic Acids thermofisher.comcreative-proteomics.com |
| Mechanism | Direct acylation | Activation of carboxyls via O-acylisourea intermediate thermofisher.com |
| Linker Type | Incorporates spacer arm | Zero-length (reagent not incorporated) thermofisher.com |
| Aqueous Stability | Moderate; NHS ester can hydrolyze | Low (O-acylisourea intermediate); improved by adding NHS diva-portal.org |
| Common Byproducts | N-hydroxysuccinimide | Urea derivative, N-acylurea (side product) nih.govpeptide.com |
| Typical pH | pH 7-9 for amine reaction cfplus.cz | pH 4.5-5.5 for carboxyl activation, then pH 7-8 for amine reaction nih.gov |
Strategic Considerations for Spacer Arm Length in Bioconjugation Design
The spacer arm of a crosslinker, the chain of atoms separating the reactive end groups, is a critical design element in bioconjugation. This compound possesses a spacer arm derived from its adipate backbone, which has a length of approximately 7.2 Angstroms (Å). lookchem.comkorambiotech.com The selection of an appropriate spacer length is crucial and has several strategic implications for the outcome of a conjugation experiment.
Future Research Directions and Emerging Applications
Integration with Orthogonal and Bioorthogonal Ligation Chemistries
A significant area of future research lies in the integration of Methyl N-Succinimidyl Adipate (B1204190) with orthogonal and bioorthogonal ligation strategies. These chemistries allow for multiple, specific chemical reactions to occur in the same pot without interfering with one another, a crucial capability for the assembly of complex biomolecular conjugates.
Researchers are exploring the use of heterotrifunctional linkers that incorporate an N-hydroxysuccinimide (NHS) ester for amine coupling, alongside other reactive groups for bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ualberta.ca This approach enables the precise, stepwise construction of multifaceted molecules. For instance, a carbohydrate epitope can be attached via the NHS ester of a linker, which is then conjugated to a scaffold, followed by the attachment of a second, different molecule via a click chemistry reaction. ualberta.ca This strategy has been successfully used to create well-defined, high molecular weight neoglycoconjugates for immunological studies. ualberta.ca
The development of such multi-step, one-pot syntheses is a key focus, aiming to improve the efficiency and yield of complex bioconjugates. beilstein-journals.org These advanced ligation techniques are critical for creating sophisticated structures for targeted drug delivery and diagnostics.
Computational Chemistry and Molecular Dynamics Simulations of N-Succinimidyl Adipate Interactions
To better understand and predict the behavior of Methyl N-Succinimidyl Adipate and related crosslinkers, researchers are increasingly turning to computational chemistry and molecular dynamics (MD) simulations. These powerful tools provide insights into the structural and dynamic aspects of crosslinked protein complexes.
Recent studies have utilized MD simulations to assess the influence of distance restraints from chemical crosslinking on the quality of protein structure models. researchgate.net By simulating the behavior of crosslinkers like Di(N-succinimidyl) adipate (DSA), a related homobifunctional crosslinker, scientists can refine the parameters used in modeling protein structures. researchgate.net These simulations help in developing more accurate restraining potentials for use in coarse-grained modeling, leading to higher-quality structural predictions. researchgate.net
Furthermore, computational approaches are being used to reformat crosslinking mass spectrometry (CXMS) data to provide more precise distance restraints. By modeling the crosslinker as a rigid extension of the modified residue, tighter and more informative restraints can be applied, leading to better-resolved structures and insights into protein dynamics. researchgate.net These computational methods are essential for maximizing the information obtained from experimental crosslinking data.
Innovations in Diagnostic Probes and Targeted Delivery Systems
This compound and its derivatives are proving to be valuable components in the development of innovative diagnostic probes and targeted delivery systems. lookchem.com The ability of the NHS ester to react with primary amines makes it a useful tool for labeling biomolecules with fluorescent dyes or other reporter molecules. medchemexpress.comcreative-biolabs.combroadpharm.com
One emerging application is in the field of Proteolysis-Targeting Chimeras (PROTACs). Di(N-succinimidyl) adipate can act as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by hijacking the cell's own ubiquitin-proteasome system. medchemexpress.comsmolecule.com The adipate chain serves as a flexible spacer connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.com
In diagnostics, NHS esters are used to create fluorescently labeled probes for detecting and quantifying specific molecules. nih.gov For example, they can be used to label antibodies for use in immunoassays, enhancing the sensitivity and specificity of these diagnostic tools. lookchem.com The development of novel fluorogenic probes that become fluorescent upon reaction with amines is an active area of research, with potential applications in high-throughput screening and cellular imaging. nih.gov
Moreover, the use of succinimidyl esters in the creation of hydrogel-based drug delivery systems is being explored. google.com These hydrogels can encapsulate therapeutic agents and control their release, with the crosslinking density and degradation rate being tunable through the choice of crosslinker and reaction conditions. google.com
Interactive Data Table: Properties of Related Crosslinkers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Toward |
| This compound | C11H15NO6 | 257.24 | 7.2 | Primary Amines |
| Di(N-succinimidyl) adipate (DSA) | C14H16N2O8 | 340.28 | 7.2 | Primary Amines |
| Disuccinimidyl glutarate (DSG) | C13H14N2O8 | 326.26 | 7.7 | Primary Amines |
| Disuccinimidyl suberate (B1241622) (DSS) | C16H20N2O8 | 368.34 | 11.4 | Primary Amines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
